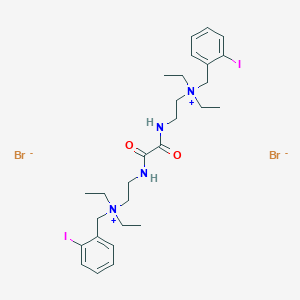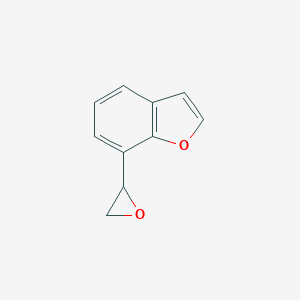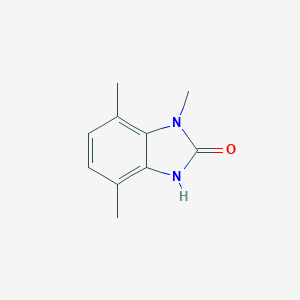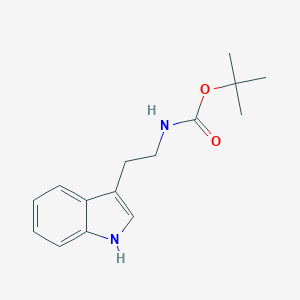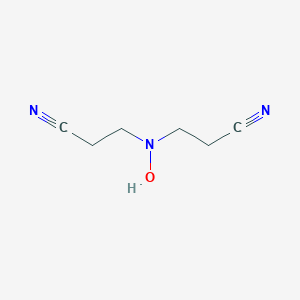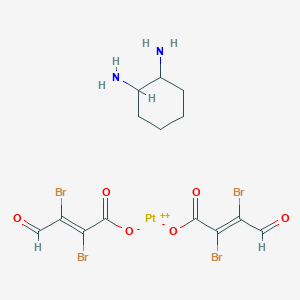
cis-Pt-Mba
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cisplatin is a well-known chemotherapy drug that has been used for the treatment of various types of cancer. However, its clinical use is limited due to its severe side effects. Cis-Pt-Mba is a derivative of cisplatin that has been synthesized to overcome the limitations of cisplatin. It has been found to exhibit better efficacy and fewer side effects than cisplatin.
Wirkmechanismus
Cis-Pt-Mba exerts its anticancer effects by binding to DNA and forming cross-links. This inhibits DNA replication and cell division, leading to cell death. Cis-Pt-Mba has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Cis-Pt-Mba has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce oxidative stress, DNA damage, and inflammation in cancer cells. Cis-Pt-Mba has also been found to inhibit angiogenesis, the process of new blood vessel formation, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Cis-Pt-Mba has several advantages over cisplatin for lab experiments. It exhibits better efficacy and fewer side effects than cisplatin, making it a more reliable candidate for research. However, cis-Pt-Mba is relatively expensive and requires specialized equipment for its synthesis, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for research on cis-Pt-Mba. One area of research is the development of more efficient synthesis methods for cis-Pt-Mba. Another area of research is the investigation of the potential of cis-Pt-Mba in combination with other chemotherapeutic agents. Additionally, the development of cis-Pt-Mba as a targeted therapy for specific types of cancer is an area of ongoing research.
Conclusion:
Cis-Pt-Mba is a promising derivative of cisplatin that exhibits better efficacy and fewer side effects than cisplatin. Its mechanism of action involves binding to DNA and inducing cell death in cancer cells. Cis-Pt-Mba has been extensively studied for its anticancer properties and has several advantages over cisplatin for lab experiments. Future research directions for cis-Pt-Mba include the development of more efficient synthesis methods, investigation of its potential in combination with other chemotherapeutic agents, and the development of cis-Pt-Mba as a targeted therapy for specific types of cancer.
Synthesemethoden
Cis-Pt-Mba is synthesized by reacting cisplatin with 3-mercaptopropionic acid (Mba). The reaction takes place in an aqueous solution at a pH of 7.4 and a temperature of 37°C. The reaction is allowed to proceed for 24 hours, after which the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Cis-Pt-Mba has been extensively studied for its anticancer properties. It has been found to exhibit better efficacy than cisplatin against various types of cancer, including lung cancer, breast cancer, and ovarian cancer. Cis-Pt-Mba has also been found to exhibit fewer side effects than cisplatin, making it a promising candidate for clinical use.
Eigenschaften
CAS-Nummer |
101240-15-7 |
|---|---|
Produktname |
cis-Pt-Mba |
Molekularformel |
C14H16Br4N2O6Pt |
Molekulargewicht |
823 g/mol |
IUPAC-Name |
cyclohexane-1,2-diamine;(E)-2,3-dibromo-4-oxobut-2-enoate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.2C4H2Br2O3.Pt/c7-5-3-1-2-4-6(5)8;2*5-2(1-7)3(6)4(8)9;/h5-6H,1-4,7-8H2;2*1H,(H,8,9);/q;;;+2/p-2/b;2*3-2+; |
InChI-Schlüssel |
MCQUFILLQJMWRD-BZZWUUPTSA-L |
Isomerische SMILES |
C1CC(C(CC1)N)N.C(=O)/C(=C(\Br)/C(=O)[O-])/Br.C(=O)/C(=C(\Br)/C(=O)[O-])/Br.[Pt+2] |
SMILES |
C1CCC(C(C1)N)N.C(=O)C(=C(C(=O)[O-])Br)Br.C(=O)C(=C(C(=O)[O-])Br)Br.[Pt+2] |
Kanonische SMILES |
C1CCC(C(C1)N)N.C(=O)C(=C(C(=O)[O-])Br)Br.C(=O)C(=C(C(=O)[O-])Br)Br.[Pt+2] |
Synonyme |
cis-Pt(II)(DDH)bis(mucobromic acid) cis-Pt-MBA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



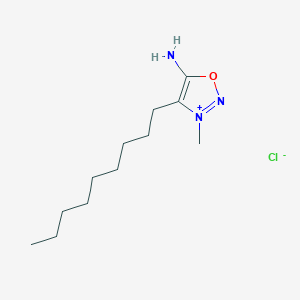
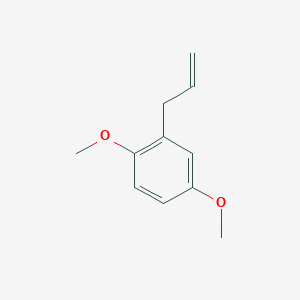
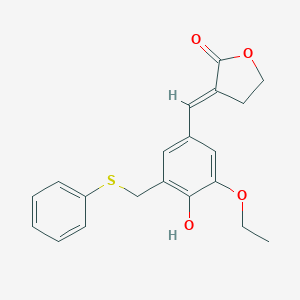
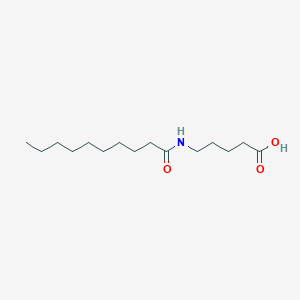
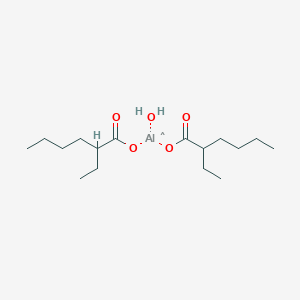
![N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B26284.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)
![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)
![[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B26287.png)
